molecular formula C5H10O2 B1429245 trans-4-Methyltetrahydrofuran-3-ol CAS No. 387357-58-6

trans-4-Methyltetrahydrofuran-3-ol

Cat. No.: B1429245
CAS No.: 387357-58-6
M. Wt: 102.13 g/mol
InChI Key: FYIORKUEZVVKEL-WHFBIAKZSA-N
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Description

Trans-4-Methyltetrahydrofuran-3-ol: is an organic compound with the molecular formula C5H10O2 . It is a colorless to yellow liquid that is used in various chemical and industrial applications. The compound is characterized by a five-membered ring structure containing one oxygen atom and a hydroxyl group, making it a secondary alcohol and an ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-4-Methyltetrahydrofuran-3-ol can be synthesized through several methods. One common approach involves the epoxide opening of 4-methyltetrahydrofuran-3-one using a suitable nucleophile under acidic or basic conditions . Another method includes haloetherification followed by halogen substitution to introduce the hydroxyl group .

Industrial Production Methods: Industrial production of this compound typically involves stereoselective synthesis to ensure the desired trans configuration. This can be achieved through catalytic hydrogenation of the corresponding unsaturated precursor or through asymmetric synthesis using chiral catalysts .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Methyltetrahydrofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trans-4-Methyltetrahydrofuran-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-Methyltetrahydrofuran-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions , affecting cellular processes and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Trans-4-Methyltetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group, which confer distinct chemical and physical properties. These features make it valuable in various applications where specific reactivity and interactions are required .

Biological Activity

trans-4-Methyltetrahydrofuran-3-ol is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of tetrahydrofuran derivatives, characterized by a five-membered cyclic ether structure. Its molecular formula is C5H10OC_5H_{10}O, and it features a hydroxyl group that contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been shown to exhibit activity against various strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.8 μM
Bacillus subtilis1.8 μM
Escherichia coliInactive

These findings indicate that while this compound is effective against Gram-positive bacteria, it shows limited or no activity against Gram-negative strains like E. coli .

Anticancer Properties

This compound has also been investigated for its anticancer potential. A study demonstrated that derivatives of tetrahydrofuran compounds could inhibit the growth of murine lymphoid neoplasm P-388 cells. The presence of specific functional groups in the structure was linked to enhanced bioactivity, suggesting that modifications to the tetrahydrofuran core can lead to improved therapeutic efficacy .

Case Studies

  • Marine-Derived Compounds : Research on marine-derived tetrahydrofuran derivatives has shown promising results in anticancer assays. For example, compounds isolated from marine organisms displayed significant cytotoxicity against cancer cell lines, indicating a potential pathway for drug development based on this compound analogs .
  • Synthesis and Functionalization : The synthesis of this compound has been optimized using various catalytic systems, enhancing yields and purity. This progress in synthetic methodology is crucial for further biological evaluations and potential pharmaceutical applications .

Pharmacological Mechanisms

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound's ability to integrate into bacterial membranes may lead to increased permeability and subsequent cell death.
  • Inhibition of Enzymatic Pathways : Its structural features may allow it to act as an inhibitor of specific enzymes involved in cancer cell proliferation.

Properties

IUPAC Name

(3R,4S)-4-methyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIORKUEZVVKEL-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387357-58-6, 1932478-75-5
Record name rac-(3R,4S)-4-methyloxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4S)-4-methyloxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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